N-(3-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a furyl group, and a methylisoxazolo-pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazolo-pyridine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the intermediate compound.
Addition of the Furyl Group: The furyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorobenzyl and furyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N-(3-(2-FURYL)-2-PROPENYLIDENE)AMINE
- 4-(4-CHLOROBENZYL)-N-((5-METHYL-2-FURYL)METHYLENE)-1-PIPERAZINAMINE
Uniqueness
N~4~-(3-CHLOROBENZYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14ClN3O3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-11-17-14(18(24)21-10-12-4-2-5-13(20)8-12)9-15(16-6-3-7-25-16)22-19(17)26-23-11/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
IMSRANSWQGTQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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